![molecular formula C8H5ClO3 B1270778 Piperonyloyl chloride CAS No. 25054-53-9](/img/structure/B1270778.png)
Piperonyloyl chloride
Overview
Description
Piperonyloyl chloride is an acyl halide . It participates in the preparation of starting reagent (N -acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . A kinetic study of the solvolysis of piperonyloyl chloride in various pure and binary solvent mixtures has been proposed .
Synthesis Analysis
Piperonyloyl chloride is used in the preparation of starting reagent (N -acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . The solvolysis reaction of piperonyloyl chloride has been reported to proceed via an electron-rich acyl transfer mechanism .Molecular Structure Analysis
The molecular formula of Piperonyloyl chloride is C8H5ClO3 . Its molecular weight is 184.58 .Chemical Reactions Analysis
Piperonyloyl chloride undergoes a solvolysis reaction, which has been reported to proceed via an electron-rich acyl transfer mechanism . It’s also noted that contact with water liberates toxic gas .Physical And Chemical Properties Analysis
Piperonyloyl chloride has a molecular weight of 184.58 . It has a boiling point of 155 °C at 25 mmHg and a melting point of 78-79 °C . The density of Piperonyloyl chloride is 1.5±0.1 g/cm3 .Scientific Research Applications
Synthesis of N-acyl Indole
Piperonyloyl chloride is used as a starting reagent for the synthesis of pyrrolophenanthridone alkaloids . These alkaloids have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Solvolysis Studies
Piperonyloyl chloride is suitable for use in kinetic studies to evaluate the solvolysis rate constants in different solvents . This helps in understanding the reaction mechanisms and the factors influencing the rate of solvolysis.
Synthesis of 2-Phenylbenzimidazoles
Piperonyloyl chloride can be used in the synthesis of 2-phenylbenzimidazoles . These compounds are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.
Synthesis of (Z)-3-Hydroxy-1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-3-phenylprop-2-en-1-one
Piperonyloyl chloride is used in the synthesis of (Z)-3-hydroxy-1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-3-phenylprop-2-en-1-one . This compound has potential applications in medicinal chemistry due to its biological activities.
Synthesis of Pongapinone A
Piperonyloyl chloride is used in the synthesis of pongapinone A . Pongapinone A is a natural product with potential anti-cancer properties.
Synthesis of Piperazine Derivatives
Piperonyloyl chloride can be used in the synthesis of piperazine derivatives . These derivatives have a wide range of applications in medicinal chemistry, including as anti-depressants, anti-psychotics, and anti-histamines.
Safety And Hazards
properties
IUPAC Name |
1,3-benzodioxole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGZIMDIHBXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370480 | |
Record name | Piperonyloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperonyloyl chloride | |
CAS RN |
25054-53-9 | |
Record name | Piperonyloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodioxole-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.